4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile
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Overview
Description
4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile is a complex organic compound with a unique structure that includes an azo group and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile typically involves the reaction of 2-methylphenylhydrazine with 4-cyanobenzaldehyde under acidic conditions to form the azo compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and quality control of the final product to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-Isoindolinyl)-3-methoxyphenylazo)benzonitrile: Similar structure but with a methoxy group instead of a methyl group.
2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid: Contains an isoindoline moiety but differs in the rest of the structure.
Uniqueness
4-(4-(2-Isoindolinyl)-2-methylphenylazo)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
200060-56-6 |
---|---|
Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H18N4/c1-16-12-21(26-14-18-4-2-3-5-19(18)15-26)10-11-22(16)25-24-20-8-6-17(13-23)7-9-20/h2-12H,14-15H2,1H3 |
InChI Key |
GXIKGBHTMFETCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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